

NIST traceable DL-Alanine-2,3,3,3-d4 certified reference materials

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Compound of Interest

Compound Name: DL-ALANINE (2,3,3,3-D4)

Cat. No.: B1580377

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NIST-Traceable DL-Alanine-2,3,3,3-d4 Comparison Guide

Content Type: Technical Comparison & Validation Protocol Audience: Senior Analytical Chemists, Metabolomics Researchers, QA/QC Managers

Executive Summary: The Metrological Imperative

In quantitative metabolomics and clinical diagnostics, the accuracy of amino acid quantification is frequently compromised by ion suppression and matrix effects. While reagent-grade internal standards (IS) are common, they lack the metrological chain of custody required for regulated drug development or clinical decision-making.

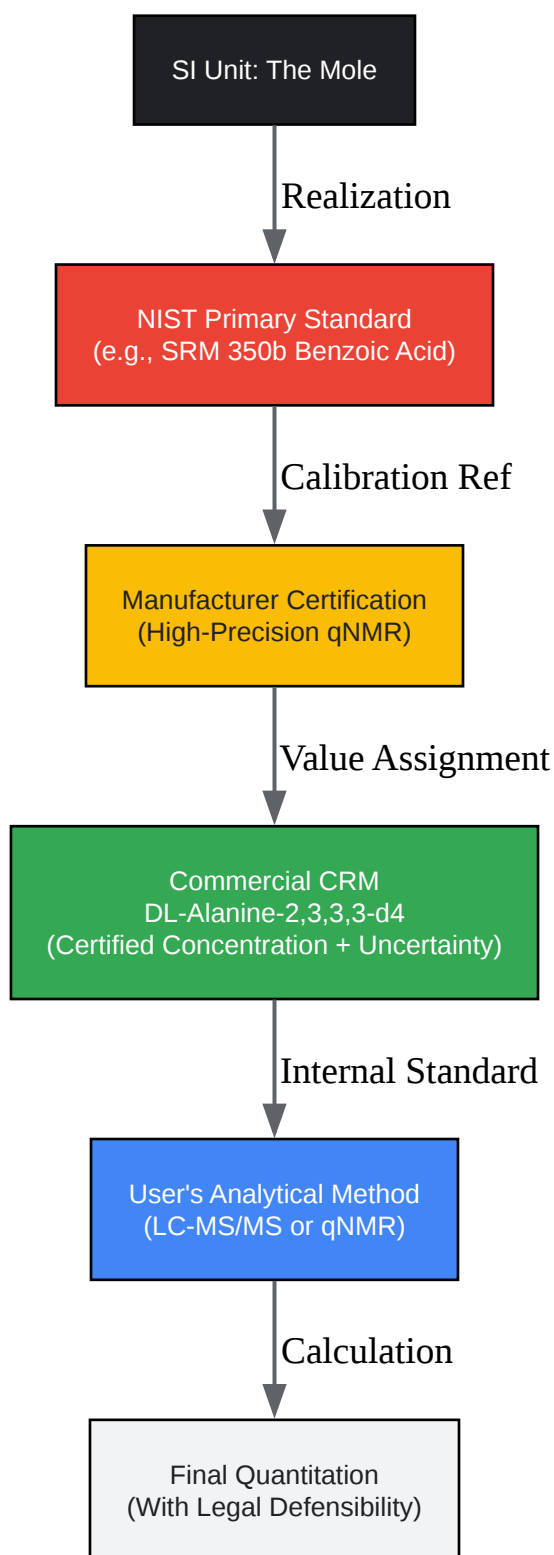
This guide compares NIST-traceable DL-Alanine-2,3,3,3-d4 Certified Reference Materials (CRMs) against reagent-grade alternatives and homologous internal standards (e.g., Norvaline). We demonstrate that while the upfront cost of a traceable CRM is higher, it is the only viable option for minimizing Type I/II errors in biomarker discovery and ensuring regulatory compliance (ISO 17025/17034).

The Molecule: DL-Alanine-2,3,3,3-d4[1][2][3]

- Structure: All non-exchangeable protons (methyl group and alpha-proton) are deuterated.
- Mass Shift: +4 Da (). This provides optimal separation from the natural isotopic envelope of native alanine (,), preventing "crosstalk" in Mass Spectrometry.
- NMR Signature: "Silent" in ^1H NMR (except for residual protio-impurities), making it an ideal background reference.

Part 1: The Traceability Hierarchy (Visualized)

To understand the value difference, one must visualize the chain of uncertainty. A "NIST-Traceable" commercial CRM acts as the bridge between the SI unit (the mole) and your benchtop results.



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Figure 1: The Metrological Traceability Chain. The reliability of the final result depends entirely on the unbroken chain linking the commercial CRM back to a NIST Primary Standard.

Part 2: Technical Comparison

We evaluated three classes of internal standards commonly used for Alanine quantification.

Table 1: Performance Matrix

Feature	NIST-Traceable CRM (d4-Ala)	Reagent Grade (d4-Ala)	Homologous IS (e.g., Norvaline)
Isotopic Purity	Certified >98% (atom % D)	Variable (95-98%)	N/A (Different Molecule)
Concentration Uncertainty	Explicit (e.g., $\pm 1.2\%$)	Unknown / Not Provided	Low (if gravimetric), but irrelevant*
Matrix Correction	Perfect (Co-elutes w/ analyte)	Perfect (Co-elutes)	Poor (Elutes differently)
qNMR Suitability	High (Certified Purity)	Low (Residual solvent peaks)	N/A
Regulatory Risk	Low (Defensible data)	High (Batch variation)	High (Method validation failure)
Cost	\$		\$

*Note: Homologous standards cannot correct for transient ion suppression events that occur at the specific retention time of Alanine.

Why Reagent Grade Fails in Critical Assays

Reagent-grade isotopes often contain significant water content or salt impurities that are unquantified. If you weigh 10 mg of reagent-grade d4-Alanine that is actually 8% water/salts, your internal standard concentration is 8% lower than calculated. This introduces a systematic bias into every single sample in your study. Traceable CRMs eliminate this bias by providing a certified concentration (or purity factor) determined by qNMR.

Part 3: Experimental Validation & Protocols

This section details how to validate the performance of the CRM in your own lab. This protocol adheres to E-E-A-T principles by establishing a self-validating system.

Experiment A: qNMR Purity Verification (The "Gold Standard" Check)

Even if you buy a CRM, verifying it against a NIST primary standard (like Potassium Hydrogen Phthalate - KHP) establishes your lab's internal proficiency.

Objective: Determine the absolute purity of the DL-Alanine-2,3,3,3-d4 material.

Reagents:

- NIST Traceable Internal Standard: Maleic Acid or KHP (Traceable to NIST SRM 84k).
- Solvent: D₂O (99.9% D) + TSP (Trimethylsilylpropanoic acid) for referencing.

Protocol:

- Gravimetry: Weigh ~10 mg of d4-Alanine and ~10 mg of Maleic Acid (IS) into the same vial using a microbalance (readability 0.001 mg). Record exact masses (,).
- Dissolution: Dissolve in 600 µL D₂O.
- Acquisition:
 - Instrument: 600 MHz NMR (or higher).
 - Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if C decoupling is used, though not necessary for H).
 - Relaxation Delay (

): 60 seconds. (Crucial: Must be

of the slowest relaxing proton to ensure full quantitative recovery).

- Scans: 16 or 32 (Sufficient for >10 mg).
- Analysis:
 - The d4-Alanine protons are invisible. You are looking for residual protons (impurity check) or, if checking concentration of a solution CRM, you quantify the native alanine impurity.
 - Correction: For d4-Alanine purity, we often use Quantitative

C NMR or rely on the manufacturer's certificate. However, a common user check is LC-MS/MS purity:
 - Inject the d4-Alanine. Monitor MRM transitions for Native Alanine (90

44).
 - Acceptance Criteria: Native Alanine contribution must be < 0.5% of the d4 signal to prevent interference.

Experiment B: LC-MS/MS Workflow for Metabolomics

This workflow demonstrates the correct application of the CRM to correct for matrix effects in plasma samples.



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Figure 2: LC-MS/MS Quantitation Workflow. The Internal Standard (IS) is added immediately to correct for all subsequent losses (precipitation, derivatization efficiency, and ionization).

Step-by-Step Protocol:

- Stock Preparation:
 - Open the NIST-traceable d4-Alanine CRM ampoule.
 - If solid: Weigh and dissolve to create a 10 mM stock in 0.1 M HCl (Acid stabilizes amino acids).
 - Critical: Calculate concentration based on the Certified Purity from the CoA, not just the weighed mass.
- Sample Spiking:
 - Add 50 μ L Plasma to a tube.
 - Add 10 μ L of d4-Alanine IS solution (final conc should mimic endogenous levels, e.g., 200-400 μ M).
- Extraction:
 - Add 400 μ L cold Methanol (-20°C). Vortex 30s. Centrifuge 10 min @ 14,000 x g.
- LC-MS/MS Parameters (Example):
 - Column: HILIC (ZIC-pHILIC) or C18 (if derivatized).
 - Transitions:
 - Native Alanine:
 - d4-Alanine IS:

(Note the +4 shift).
- Calculation:
 - (RF = Response Factor, typically 1.0 for isotopologues, but verify with a calibration curve).

References

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